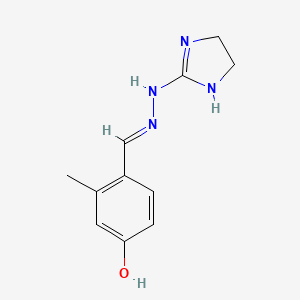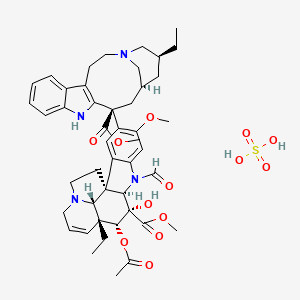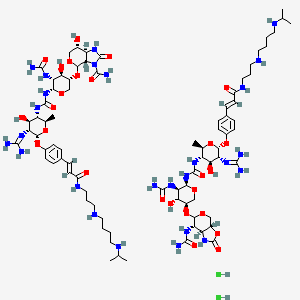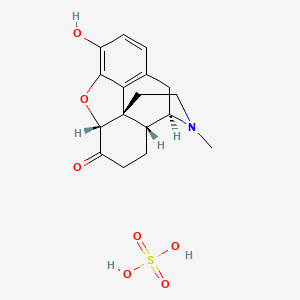
Hydromorphone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydromorphone sulfate is a potent opioid analgesic used primarily for the management of moderate to severe pain. It is a semi-synthetic derivative of morphine, known for its high potency and rapid onset of action. This compound is often prescribed when other pain relief medications are ineffective or cannot be used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydromorphone sulfate is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to dihydromorphine, followed by oxidation to hydromorphone. The final step involves the formation of the sulfate salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation and oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed:
Hydromorphone-3-glucuronide: Formed through glucuronidation reactions.
Dihydromorphine: Formed through reduction reactions.
Scientific Research Applications
Hydromorphone sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Extensively researched for its analgesic properties and potential use in pain management protocols.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Hydromorphone sulfate exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain. This interaction also results in respiratory depression and cough suppression .
Comparison with Similar Compounds
Morphine: Hydromorphone is derived from morphine and shares many pharmacological properties but is more potent.
Oxycodone: Another opioid analgesic with similar uses but different chemical structure and potency.
Uniqueness: Hydromorphone sulfate is unique due to its high potency and rapid onset of action compared to other opioids. It is particularly useful in managing severe pain where other opioids may not be effective .
Properties
CAS No. |
25333-57-7 |
|---|---|
Molecular Formula |
C17H21NO7S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;sulfuric acid |
InChI |
InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2,4,10-11,16,19H,3,5-8H2,1H3;(H2,1,2,3,4)/t10-,11+,16-,17-;/m0./s1 |
InChI Key |
JBBINZRUTLUBFR-NRGUFEMZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859714.png)
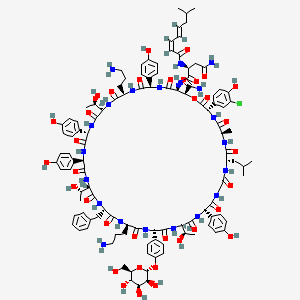
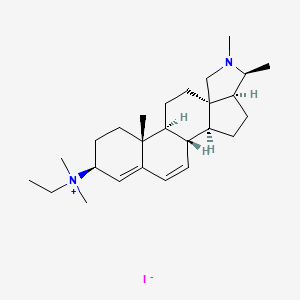
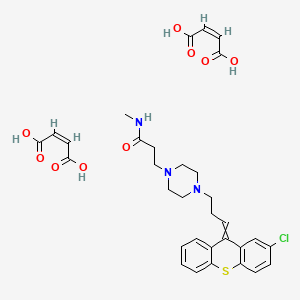
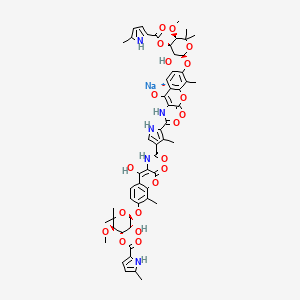

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859766.png)
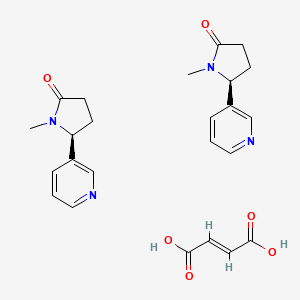
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(7-methylocta-2,4-dienoylamino)butanediamide](/img/structure/B10859778.png)
